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Compound of Interest

Compound Name: Azepan-3-one

Cat. No.: B168768

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for Azepan-3-one. Due to the limited availability of public experimental spectra for this specific
compound, this document focuses on predicted data derived from the analysis of analogous
structures and established principles of spectroscopic interpretation. Detailed, generalized
experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data are also presented to aid researchers in their analytical
workflows.

Predicted Spectroscopic Data of Azepan-3-one

The following tables summarize the anticipated spectroscopic data for Azepan-3-one
(CeH11NO, Molecular Weight: 113.16 g/mol ). These predictions are based on the known
spectral characteristics of cyclic ketones, amines, and specifically, azepane derivatives.

Table 1: Predicted *H NMR Spectroscopic Data for Azepan-3-one (in CDCI3)
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. . Coupling
Chemical Shift Lo .
Protons Multiplicity Integration Constant (J,
(3, ppm)
Hz)
H2 ~35-37 t 2H ~ 6-7
H4 ~25-27 t 2H ~ 6-7
H5 ~18-20 m 2H -
H6 ~17-1.9 m 2H -
H7 ~3.0-3.2 t 2H ~ 6-7
NH ~15-25 brs 1H -

Table 2: Predicted 13C NMR Spectroscopic Data for Azepan-3-one (in CDCIs)

Carbon Chemical Shift (6, ppm)
Cc2 ~50-55

C3 (C=0) ~ 208 - 212

C4 ~ 40 -45

C5 ~25-30

C6 ~28-33

Cc7 ~45-50

Note: The chemical shift of the carbonyl carbon in the related 1-methyl-1H-azepin-3(2H)-one
has been reported to be around 180.21 ppm; however, for a saturated azepanone, a value
closer to that of other cyclic ketones is expected.[1]

Table 3: Predicted Infrared (IR) Absorption Data for Azepan-3-one
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Characteristic Absorption

Functional Group Intensity
(cm™)

N-H Stretch 3300 - 3500 Medium

C-H Stretch (sp?3) 2850 - 3000 Medium to Strong

C=0 Stretch (Ketone) 1710 - 1725 Strong

C-N Stretch 1180 - 1250 Medium

Note: The C=0 stretching frequency for a seven-membered ring ketone is anticipated to be in
this range, similar to that of cyclohexanone (around 1715 cm~1),

Table 4: Predicted Mass Spectrometry (MS) Data for Azepan-3-one

miz Interpretation

113 [M]* (Molecular lon)

85 [M - COJ* or [M - Cz2Ha]*
84 [M - C2Hs]*

70 [M - C2H4QO]*

56 Further fragmentation

Note: The fragmentation of cyclic ketones often involves the loss of small neutral molecules like
ethylene (Cz2Ha4), carbon monoxide (CO), or combinations thereof.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a sample like Azepan-
3-one. Instrument parameters may need to be optimized for specific equipment and sample
concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
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Methodology:

Sample Preparation: Dissolve 5-10 mg of Azepan-3-one in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls, D20, DMSO-ds). Add a small amount of tetramethylsilane
(TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2
seconds.

13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: 1024-4096 scans, spectral width of 220-250 ppm, relaxation delay of
2-5 seconds.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase
correction, and baseline correction. Integrate the peaks in the *H NMR spectrum and
reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Azepan-3-one.
Methodology:
e Sample Preparation:

o Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the
sample between two KBr or NaCl plates.
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o Solid Sample (KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with ~100
mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic

press.
¢ Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or the KBr pellet
without the sample).

o Place the sample in the spectrometer and record the sample spectrum.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of
4000-400 cm™1.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Azepan-3-one.
Methodology:

o Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or
acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic
system like Gas Chromatography (GC) or Liquid Chromatography (LC).

« lonization: Utilize an appropriate ionization technique. Electron lonization (EI) is common for
GC-MS and provides extensive fragmentation. Electrospray lonization (ESI) is a soft
ionization technique often used with LC-MS, which typically yields the protonated molecule
[M+H]*.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).
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« Data Acquisition: The detector records the abundance of ions at each m/z value, generating
a mass spectrum. Acquire data over a mass range that includes the expected molecular
weight (e.g., m/z 50-300).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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